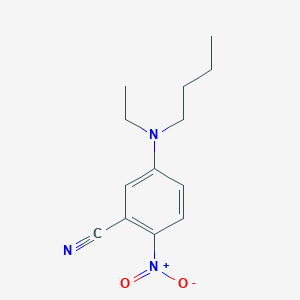
Benzonitrile, 5-(butylethylamino)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 5-(butylethylamino)-2-nitro- is an organic compound that belongs to the nitrile family. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, along with a nitro group (-NO2) and a butylethylamino group. It is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-(butylethylamino)-2-nitro- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions often include the use of a phase transfer catalyst like tetrabutylammonium bromide and a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 135°C, for several hours to achieve high yields .
Industrial Production Methods
Industrial production of benzonitrile compounds often involves the ammoxidation of benzene, where benzene reacts with ammonia and oxygen in the presence of a catalyst like molybdenum or bismuth oxides . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 5-(butylethylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include benzylamine, benzoic acid, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzonitrile, 5-(butylethylamino)-2-nitro- has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 5-(butylethylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzonitrile, 5-(butylethylamino)-2-nitro- include:
- Benzonitrile
- 2-Nitrobenzonitrile
- 4-Nitrobenzonitrile
Uniqueness
What sets benzonitrile, 5-(butylethylamino)-2-nitro- apart from these similar compounds is the presence of the butylethylamino group, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
821776-57-2 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
5-[butyl(ethyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H17N3O2/c1-3-5-8-15(4-2)12-6-7-13(16(17)18)11(9-12)10-14/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
YKBMJQCRRSERQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


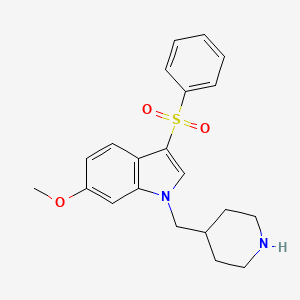
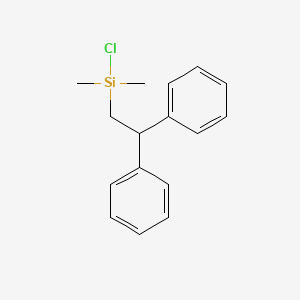
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
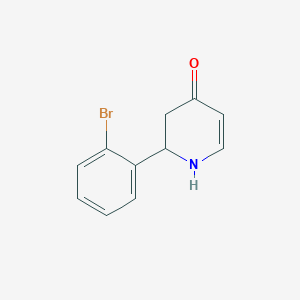
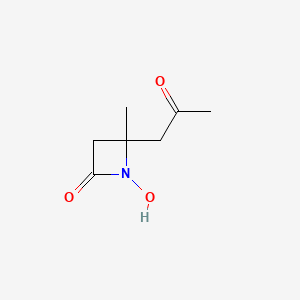
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)

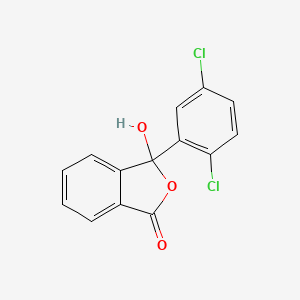
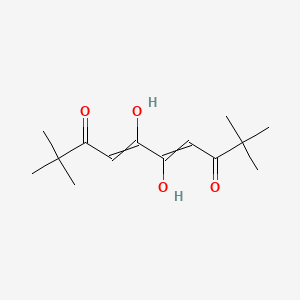
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
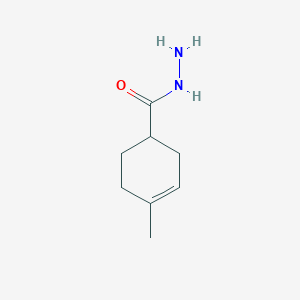
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide](/img/structure/B12524141.png)
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
